molecular formula C9H7F4N3 B5980928 5,7-bis(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine

5,7-bis(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B5980928
M. Wt: 233.17 g/mol
InChI Key: FETWPXACVLGUAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-bis(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest due to its unique structural features and potential biological activities. The presence of difluoromethyl groups at positions 5 and 7 enhances its metabolic stability, lipophilicity, and binding affinity to various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-bis(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds containing difluoromethyl groups. The reaction conditions can vary, but common solvents include acetic acid and trifluoroacetic acid. For instance, the use of acetic acid tends to favor the formation of 7-difluoromethyl derivatives, while trifluoroacetic acid predominantly yields 5-difluoromethyl derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

5,7-bis(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation agents like chlorine or bromine, and nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield difluoromethyl ketones, while reduction could produce difluoromethyl alcohols.

Scientific Research Applications

5,7-bis(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-bis(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl groups enhance its binding affinity, leading to increased biological activity. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in metabolic processes and receptors in the central nervous system .

Comparison with Similar Compounds

Similar Compounds

  • 5-difluoromethylpyrazolo[1,5-a]pyrimidine
  • 7-difluoromethylpyrazolo[1,5-a]pyrimidine
  • 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Uniqueness

5,7-bis(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine is unique due to the presence of two difluoromethyl groups at positions 5 and 7, which significantly enhance its biological activity and metabolic stability compared to its analogs .

Properties

IUPAC Name

5,7-bis(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F4N3/c1-4-2-7-14-5(8(10)11)3-6(9(12)13)16(7)15-4/h2-3,8-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETWPXACVLGUAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1)C(F)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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